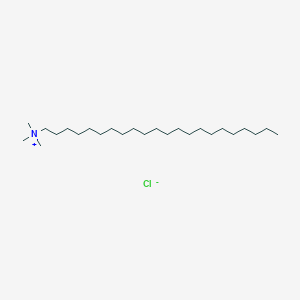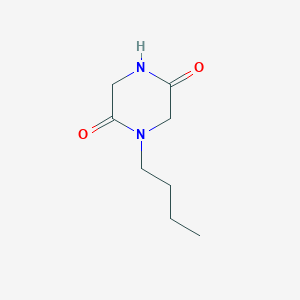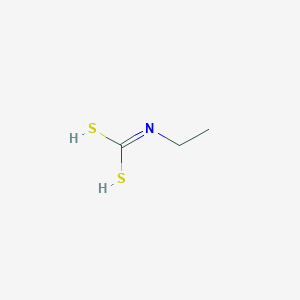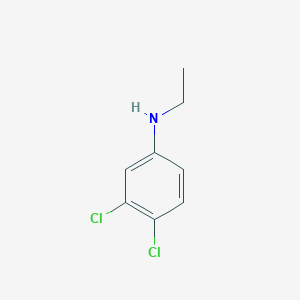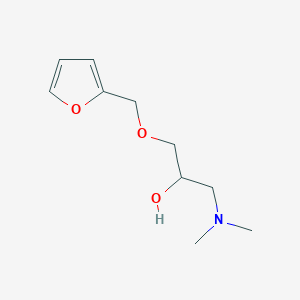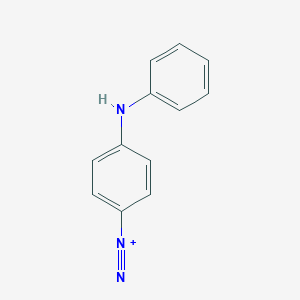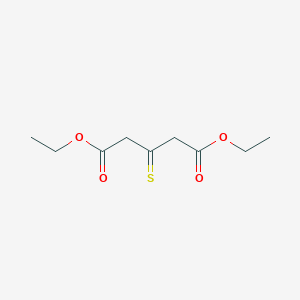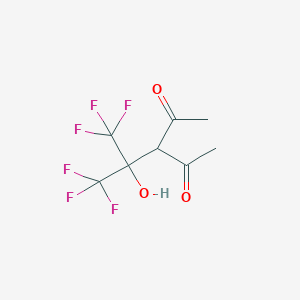
1,2-Dibromo-3,4,5-trifluorobenzene
説明
Synthesis Analysis
The synthesis of halogenated benzenes typically involves the substitution of hydrogen atoms on the benzene ring with halogen atoms. In the case of 1,2-Dibromo-3,4,5-trifluorobenzene, this could be achieved through a directed lithiation followed by halogenation, as described for the synthesis of various polyfluorinated and polybrominated benzenes . The steric hindrance and electronic effects of the substituents must be considered to achieve the desired substitution pattern.
Molecular Structure Analysis
The molecular structure of halogenated benzenes can be determined using techniques such as X-ray crystallography and electron diffraction. These methods have been used to elucidate the structures of similar compounds, such as 1,2,4,5-tetrafluorobenzene and 1,3,5-trichloro-2,4,6-trifluorobenzene . The presence of halogen atoms can lead to deviations from the ideal hexagonal symmetry of the benzene ring due to their size and electronic effects.
Chemical Reactions Analysis
Halogenated benzenes participate in various chemical reactions, often serving as precursors for further functionalization. For example, the presence of bromine atoms makes them suitable for reactions that form benzynes, which are highly reactive intermediates used in organic synthesis . The fluorine atoms can also influence the reactivity, as seen in the selective defluorination of polyfluorinated benzenes .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzenes are significantly affected by the nature and position of the halogen substituents. For instance, the electron-withdrawing effect of fluorine can enhance the acidity of adjacent hydrogen atoms, leading to unique hydrogen bonding interactions, as observed in 1,2,3,5-tetrafluorobenzene . The bulky nature of bromine atoms can lead to steric crowding, influencing the compound's physical state and solubility.
科学的研究の応用
- Organic Synthesis
- Summary of the Application : 1-Bromo-2,4,5-trifluorobenzene is used as a building block in organic synthesis . It undergoes a Br-Mg-exchange reaction with i-PrMgBr in THF to yield an organomagnesium compound .
- Methods of Application : The Br-Mg-exchange reaction involves reacting 1-Bromo-2,4,5-trifluorobenzene with i-PrMgBr in THF .
- Results or Outcomes : This reaction yields an organomagnesium compound, which can be used in the synthesis of various organic compounds .
-
Synthesis of Trifluorobenzoic Acids
- Summary of the Application : 1-Bromo-2,4,5-trifluorobenzene is used in the synthesis of 3-ethenyl, 3-ethynyl, 3-aryl, and 3-cyclopropyl-2,4,5-trifluorobenzoic acids .
- Methods of Application : The specific methods of application would depend on the exact synthesis procedure used. Generally, it involves reacting 1-Bromo-2,4,5-trifluorobenzene with appropriate reagents to yield the desired trifluorobenzoic acids .
- Results or Outcomes : The outcome of this application is the production of various trifluorobenzoic acids, which can be used in further chemical reactions .
-
Synthesis of Trifluorobenzoic Acids
- Summary of the Application : 1-Bromo-2,4,5-trifluorobenzene is also used in the synthesis of 3-bromo-2,5,6-trifluorobenzoic acid and 2,4,5-trifluorobenzoic acid .
- Methods of Application : The specific methods of application would depend on the exact synthesis procedure used. Generally, it involves reacting 1-Bromo-2,4,5-trifluorobenzene with appropriate reagents to yield the desired trifluorobenzoic acids .
- Results or Outcomes : The outcome of this application is the production of various trifluorobenzoic acids, which can be used in further chemical reactions .
-
Synthesis of Quinolone Antibacterial
- Summary of the Application : The derivatives of 1,2-Dibromo-3,4,5-trifluorobenzene can be used as intermediates for the synthesis of quinolone antibacterial .
- Methods of Application : The specific methods of application would depend on the exact synthesis procedure used. Generally, it involves reacting 1,2-Dibromo-3,4,5-trifluorobenzene with appropriate reagents to yield the desired quinolone antibacterial .
- Results or Outcomes : The outcome of this application is the production of various quinolone antibacterial, which can be used in further chemical reactions .
-
Synthesis of β,β′-Dimethylated Dithieno [3,2-b:2′,3′-d]pyrroles
- Summary of the Application : 1,2-Dibromo-3,4,5-trifluorobenzene is used in the synthesis of β,β′-dimethylated dithieno [3,2-b:2′,3′-d]pyrroles .
- Methods of Application : The specific methods of application would depend on the exact synthesis procedure used. Generally, it involves reacting 1,2-Dibromo-3,4,5-trifluorobenzene with appropriate reagents to yield the desired β,β′-dimethylated dithieno [3,2-b:2′,3′-d]pyrroles .
- Results or Outcomes : The outcome of this application is the production of β,β′-dimethylated dithieno [3,2-b:2′,3′-d]pyrroles, which can be used in further chemical reactions .
特性
IUPAC Name |
1,2-dibromo-3,4,5-trifluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBr2F3/c7-2-1-3(9)5(10)6(11)4(2)8/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYZYDKXGZFYGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Br)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBr2F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378821 | |
| Record name | 1,2-dibromo-3,4,5-trifluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dibromo-3,4,5-trifluorobenzene | |
CAS RN |
17299-94-4 | |
| Record name | 1,2-dibromo-3,4,5-trifluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90378821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



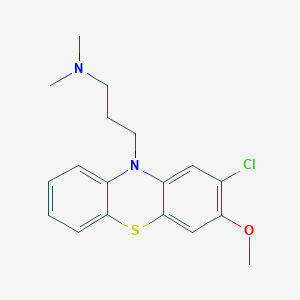
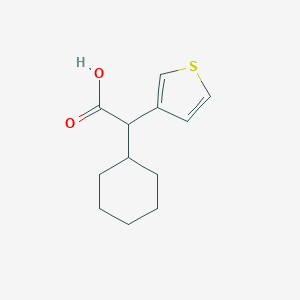
![2-N-[2-(2-Aminoanilino)ethyl]benzene-1,2-diamine](/img/structure/B90849.png)
